3-Isopropylbenzylamine
Overview
Description
3-Isopropylbenzylamine, also known as this compound, is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalysis in Amide Formation
- Novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts have been synthesized for direct amide formation between carboxylic acids and amines. These catalysts show enhanced reactivity under ambient conditions, with the potential for environmentally benign chemical synthesis (Arnold, Batsanov, Davies, & Whiting, 2008).
Biocatalysis in Chemo-enzymatic Syntheses
- In the field of biocatalysis, isopropylamine (a derivative of isopropylbenzylamine) has been used as an amine donor in transaminase-catalyzed reactions. This contributes to the synthesis of amines with high enantiopurity, offering a greener alternative for chemical amine synthesis (Dawood et al., 2018).
Chemical Vapor Deposition (CVD) Processes
- Magnesocene adducts of alkylamines, including isopropylamine and N-isopropylbenzylamine, have been studied for their potential applications in CVD processes. These adducts exhibit significant stability and hydrogen bonding, relevant for film growth in CVD using cyclopentadienyl source compounds (Xia, Heeg, & Winter, 2002).
Enzyme Kinetics and Bioorthogonal Chemistry
- 3-Isocyanopropyl substituents have been developed as masking groups for bioorthogonal reactions. These derivatives react with tetrazines to release bioactive agents and reporter probes, demonstrating potential in drug delivery and chemical biology applications (Tu et al., 2018).
Polymer Science
- 3-Isopropenyl-α,α-dimethylbenzylamine, a related compound, has been investigated for its copolymerization behavior, contributing to the development of thermoset coatings with high solvent resistance and hardness (Trumbo, Mote, Trevino, & Brink, 2001).
Biochemical Research
- Studies on enzymes such as carbonic anhydrase and nitric oxide synthase have utilized isopropylbenzylamine derivatives to understand enzyme mechanisms and functions. This contributes to the broader understanding of enzyme catalysis and inhibition in biochemical research (Jewell et al., 1991; Förstermann et al., 1994).
Enzymatic Synthesis of Chiral Compounds
- Isopropylamine has been used in enzymatic syntheses to produce chiral amino acids and amino-alcohols, which are valuable in pharmaceutical and organic chemistry (Park, Dong, & Shin, 2013; Rios-Solis et al., 2015).
Mechanism of Action
Target of Action
It has been found to produce toxicity via increasing nitric oxide in vitro .
Biochemical Pathways
It has been found to produce toxicity via increasing nitric oxide in vitro . Nitric oxide is a key signaling molecule in many physiological and pathological processes.
Pharmacokinetics
It is known that the compound is a liquid at room temperature with a boiling point of 199-200 °c/1013 hpa .
Result of Action
It has been associated with side effects such as headaches and confusion . In vitro toxicity of N-isopropylbenzylamine and its toxicity-related targets were investigated in SN4741, SH-SY5Y or PC12 cell lines that model neurons .
Action Environment
It is known that the compound is stable under normal temperatures and pressures . It should be stored at a temperature between 2-30°C .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It has been found to produce toxicity via increasing nitric oxide in vitro . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in nitric oxide production and regulation
Cellular Effects
In vitro toxicity of 3-Isopropylbenzylamine has been investigated in SN4741, SH-SY5Y, or PC12 cell lines that model neurons . This compound caused cell death with IC50 values at around 1-3 mM in these cell lines . It time- and concentration-dependently facilitated the expression of neuronal nitric oxide synthase (nNOS), and increased intracellular nitric oxide (NO) in SN4741 cells .
Molecular Mechanism
It has been found to increase the expression of neuronal nitric oxide synthase (nNOS) and intracellular nitric oxide (NO) in a time- and concentration-dependent manner . This suggests that it may exert its effects at the molecular level through interactions with nNOS and modulation of NO production .
Temporal Effects in Laboratory Settings
It has been shown to cause cell death in a time- and concentration-dependent manner . This suggests that the effects of this compound may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Properties
IUPAC Name |
(3-propan-2-ylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGGFLATENTNHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110207-94-8 | |
Record name | [3-(propan-2-yl)phenyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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